molecular formula C23H27N5O B2502894 11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 459192-00-8

11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2502894
CAS No.: 459192-00-8
M. Wt: 389.503
InChI Key: AKZYJTBWIYLHML-UHFFFAOYSA-N
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Description

11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile is a complex heterocyclic compound. This compound belongs to the imidazoisoquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a morpholine ring and an imidazoisoquinoline core, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridine with aldehydes, followed by cyclization and functionalization steps. The reaction conditions often include the use of metal catalysts or metal-free conditions, depending on the desired efficiency and environmental considerations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 11-((3-Morpholinopropyl)amino)-7,8,9,10-tetrahydrobenzo[4,5]imidazo[1,2-b]isoquinoline-6-carbonitrile lies in its specific structural features, such as the morpholine ring and the imidazoisoquinoline core. These features contribute to its distinct chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

11-(3-morpholin-4-ylpropylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c24-16-19-17-6-1-2-7-18(17)22(25-10-5-11-27-12-14-29-15-13-27)28-21-9-4-3-8-20(21)26-23(19)28/h3-4,8-9,25H,1-2,5-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZYJTBWIYLHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NCCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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